Octamethylsilsesquioxane

Catalog No.
S1517859
CAS No.
17865-85-9
M.F
C8H24O12Si8
M. Wt
536.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octamethylsilsesquioxane

CAS Number

17865-85-9

Product Name

Octamethylsilsesquioxane

IUPAC Name

1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C8H24O12Si8

Molecular Weight

536.95 g/mol

InChI

InChI=1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3

InChI Key

SOQGBGSEJYZNPS-UHFFFAOYSA-N

SMILES

C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C

Canonical SMILES

C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C

Octamethylsilsesquioxane (CAS: 17865-85-9), commonly designated as Octamethyl-POSS or T8-Me, is a fully condensed, highly symmetric polyhedral oligomeric silsesquioxane. Structurally, it consists of a rigid inorganic silica-like core (Si8O12) entirely shielded by eight non-reactive methyl groups, yielding a precise, monodisperse nanoparticle with a diameter of approximately 1.5 nm[1]. In industrial procurement and advanced materials engineering, it is highly valued for its exceptional thermal stability, low dielectric constant, and unique phase behavior. Unlike reactive POSS derivatives that participate in cross-linking, Octamethyl-POSS functions as a chemically inert, physical modifier. Its ultra-compact organic corona minimizes steric hindrance, resulting in strong intermolecular cage-cage interactions that drive its high crystallinity and its distinct ability to sublime cleanly at elevated temperatures without undergoing thermal degradation [2].

Substituting Octamethyl-POSS with longer-chain alkyl variants (such as Octaisobutyl-POSS or Octaoctyl-POSS) or bulk silica nanoparticles fundamentally alters a formulation's thermal processability and phase behavior. Bulk silica lacks the molecular-level solubility and precise free-volume characteristics of a POSS cage, leading to macroscopic agglomeration rather than true nanoscale dispersion [1]. Conversely, while longer-chain alkyl-POSS derivatives offer easier melt-blending into polymer matrices due to their 'softer' organic shells, they typically melt and subsequently decompose at high temperatures. Octamethyl-POSS, possessing the shortest possible alkyl chain, exhibits profound thermal rigidity and undergoes near-complete sublimation (starting >150 °C in vacuum or >350 °C at atmospheric pressure) rather than melting or degrading [2]. This clean volatilization makes it completely non-interchangeable for chemical vapor deposition (CVD) processes or porogen applications where residue-free removal is a strict material requirement.

Thermal Phase Transition and Sublimation Profile

Thermal analysis reveals a stark contrast in the phase behavior of alkyl-substituted POSS compounds based on chain length. Octamethyl-POSS (MW: 536.95 g/mol) exhibits almost complete sublimation at elevated temperatures (sublimation point ~365 °C with rapid heating) without a prior melting phase. In direct contrast, Octaisobutyl-POSS and other longer-chain variants undergo melting followed by thermal degradation or evaporation above their melting temperatures, leaving residual degradation products [1]. The clean sublimation of the octamethyl derivative is driven by its highly compact structure and low molecular weight.

Evidence DimensionHigh-temperature phase behavior
Target Compound DataNear-complete sublimation (>350 °C) without melting
Comparator Or BaselineOctaisobutyl-POSS (Melts and undergoes thermal degradation)
Quantified DifferenceClean sublimation vs. melt-degradation phase transition
ConditionsThermogravimetric analysis (TGA) / rapid heating at atmospheric pressure

Procurement for vapor-phase deposition (e.g., CVD of low-k films) requires precursors that sublime cleanly without leaving carbonaceous or siloxane degradation residues.

Nucleation Efficiency and Spherulite Size Reduction in Polyolefins

Octamethyl-POSS acts as a highly efficient physical nucleating agent in semicrystalline polymers due to its rigid nanoscale geometry. When melt-blended into isotactic polypropylene (iPP) at very small loadings, Octamethyl-POSS significantly increases the nucleation rate of the iPP matrix. Polarized optical microscopy confirms that the spherulitic size of the iPP matrix is remarkably decreased compared to neat iPP [1]. The strong self-association of the methyl-POSS cages drives the formation of nanoscale nucleating sites, whereas longer-chain POSS derivatives often plasticize the matrix or fail to provide the same rigid nucleating surface.

Evidence DimensionPolymer spherulite size and nucleation rate
Target Compound DataiPP + Octamethyl-POSS (Remarkably decreased spherulite size, increased nucleation rate)
Comparator Or BaselineNeat iPP (Large spherulites, baseline nucleation)
Quantified DifferenceSignificant reduction in spherulite diameter
ConditionsIsothermal crystallization of iPP/POSS melt-blended nanocomposites

Reducing spherulite size in polyolefins directly improves the material's optical clarity and mechanical impact resistance, critical for high-performance packaging and automotive plastics.

Free-Volume Generation for Low-k Dielectric Materials

The rigid, fully condensed T8 cage of Octamethyl-POSS inherently possesses a defined 'in-cage' free volume. When incorporated into polymer matrices such as cyclic olefin copolymers (COC) or used as a benchmark precursor for SiOCH films, the intact Si8O12 core introduces nanoscale porosity without compromising the structural integrity of the film. Studies utilizing POSS derivatives to optimize thermally conductive low-k dielectrics demonstrate that introducing POSS cages effectively decreases the dielectric constant of the composite (approaching k < 2.2 at high frequencies) by increasing the fractional free volume, outperforming standard linear siloxanes or dense silica fillers [1].

Evidence DimensionDielectric constant (k) reduction
Target Compound DataPOSS-modified polymer matrix (Decreased k value due to in-cage free volume)
Comparator Or BaselineNeat polymer matrix / dense silica fillers (Baseline k value, lack of discrete nanoscale free volume)
Quantified DifferenceIntroduction of precise 1.5 nm free-volume voids lowering overall permittivity
ConditionsHigh-frequency dielectric spectroscopy (1 MHz to 10 GHz)

Essential for specifying materials in advanced microelectronics packaging, where minimizing parasitic capacitance requires thermally stable, low-k porogens or fillers.

High-Temperature Flame Retardant Char Formation

Due to its exceptionally high silicon and oxygen content relative to its organic mass, Octamethyl-POSS serves as a potent condensed-phase flame retardant synergist. At extreme temperatures where the methyl groups are eventually oxidized, the stable Si-O-Si core collapses to form a dense, continuous silicon oxide ceramic film. This barrier effectively prevents the escape of combustible small molecules and blocks oxygen and heat transfer to the underlying polymer interior . Compared to halogenated flame retardants or standard metal hydroxides, Octamethyl-POSS provides superior thermal shielding at much lower weight loadings without releasing toxic halogenated byproducts.

Evidence DimensionHigh-temperature barrier formation
Target Compound DataOctamethyl-POSS (Forms dense Si-O ceramic char layer)
Comparator Or BaselineHalogenated flame retardants (Release volatile radical scavengers, no ceramic char)
Quantified DifferenceFormation of a physical thermal/oxygen barrier vs. gas-phase radical quenching
ConditionsHigh-temperature pyrolysis / combustion of polymer composites

Buyers in the aerospace and electronics sectors require halogen-free flame retardants that maintain polymer processability while providing robust high-temperature barrier protection.

Precursor for Chemical Vapor Deposition (CVD) of Low-k Dielectrics

Leveraging its unique ability to sublime cleanly without melting or degrading, Octamethyl-POSS is an ideal precursor for the vapor-phase deposition of SiOCH low-k dielectric films. Its intact Si8O12 cage introduces precise nanoscale free volume into the deposited layer, minimizing parasitic capacitance in advanced semiconductor manufacturing [1].

Nucleating Agent for High-Performance Polyolefins

Due to its rigid structure and strong intermolecular self-association, Octamethyl-POSS is utilized as a highly efficient physical nucleating agent in isotactic polypropylene (iPP) and high-density polyethylene (HDPE). It significantly reduces spherulite size during crystallization, thereby enhancing the optical clarity and mechanical toughness of the resulting polymer components [2].

Halogen-Free Flame Retardant Synergist

In engineering thermoplastics and thermosets (e.g., epoxy, polyurethane), Octamethyl-POSS acts as a condensed-phase flame retardant. Upon exposure to extreme heat, it forms a dense, protective ceramic silicon oxide char layer that blocks heat and oxygen transfer, providing a high-performance, halogen-free alternative to traditional fire retardants .

Calibration Standard for Mass Spectrometry

With a precisely defined molecular weight (536.95 g/mol), high symmetry, and excellent volatility, Octamethyl-POSS serves as a reliable calibration standard in advanced mass spectrometry and gas chromatography workflows, ensuring accurate mass assignments without contaminating the instrument with non-volatile residues [3].

Wikipedia

Octamethylsilsesquioxane

General Manufacturing Information

Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octamethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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